

Application Notes and Protocols for MOPS Buffered Saline in Cell Washing

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Compound of Interest		
Compound Name:	MOPS sodium salt	
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These application notes provide a comprehensive guide to the preparation and use of 3-(N-morpholino)propanesulfonic acid (MOPS) buffered saline for washing mammalian cells. MOPS is a zwitterionic buffer with a pKa of 7.2 at 25°C, making it highly effective for maintaining a stable physiological pH in the range of 6.5 to 7.9.[1][2] Proper cell washing is a critical step to remove contaminants, dead cells, and residual media components, ensuring the purity and viability of the cell population for downstream applications.[3]

MOPS buffered saline serves as a reliable alternative to more traditional buffers like Phosphate Buffered Saline (PBS), especially in applications where phosphate may interfere with downstream processes.[4] It is considered non-toxic to most cell lines at appropriate concentrations and provides high solution clarity.[5]

Data Presentation: Recommended Concentrations and Parameters

The successful application of MOPS buffered saline is dependent on the precise formulation and adherence to sterile techniques. The following table summarizes the key quantitative data for the preparation and use of a standard 1X MOPS Buffered Saline (MBS) solution for cell washing.



Parameter	Recommended Value	Notes
MOPS Concentration	10-20 mM	Concentrations above 20 mM may be toxic to some mammalian cell lines.[1][6][7] Optimization for specific cell lines is recommended.[1]
NaCl Concentration	150 mM	This concentration is isotonic with the cytoplasm of most mammalian cells, preventing osmotic stress.[1]
рН	7.2 - 7.4	This range is optimal for maintaining the viability of most mammalian cells.[1]
Sterilization Method	0.22 μm filtration	Autoclaving MOPS-containing solutions, especially in the presence of glucose, can lead to degradation.[7] Filtration is the recommended method for sterilization.[2]
Storage Temperature	2-8°C	Store the sterilized solution at 2-8°C and protect it from light to maintain stability.[7][8]
Shelf Life	Up to 2 years (for 5X stock)	Properly stored, concentrated stock solutions can be stable for an extended period.[7] Working solutions should be used promptly.

Experimental Protocols Protocol 1: Preparation of 1L of 1X MOPS Buffered Saline (MBS) for Cell Washing



This protocol details the steps to prepare a 1-liter solution of 1X MOPS Buffered Saline with a final concentration of 20 mM MOPS and 150 mM NaCl at a pH of 7.4.

Materials:

- MOPS (3-(N-morpholino)propanesulfonic acid), free acid (MW: 209.26 g/mol)
- Sodium Chloride (NaCl) (MW: 58.44 g/mol)
- 1 M Sodium Hydroxide (NaOH)
- 1 M Hydrochloric Acid (HCl)
- Nuclease-free water
- Sterile 1L graduated cylinder
- Sterile 1L beaker or flask
- Stir plate and magnetic stir bar
- Calibrated pH meter
- Sterile 0.22 μm filter unit
- Sterile 1L storage bottle

Procedure:

- Add approximately 800 mL of nuclease-free water to a sterile beaker.
- Add 4.19 g of MOPS (free acid) to the water and stir until fully dissolved.
- Add 8.77 g of NaCl to the solution and continue stirring until it is completely dissolved.
- Once the solutes are dissolved, place the beaker on a stir plate and use a calibrated pH meter to monitor the pH of the solution.



- Slowly add 1 M NaOH dropwise to adjust the pH to 7.4. If the pH exceeds 7.4, use 1 M HCl
 to bring it back down.
- Once the desired pH is reached, transfer the solution to a 1L graduated cylinder and add nuclease-free water to bring the final volume to 1 L.
- Sterilize the prepared MOPS Buffered Saline by passing it through a 0.22 μm filter into a sterile 1L storage bottle.
- Label the bottle clearly with the contents (1X MOPS Buffered Saline), pH, date of preparation, and store at 2-8°C, protected from light.

Protocol 2: General Cell Washing Procedure Using MOPS Buffered Saline

This protocol provides a general workflow for washing adherent or suspension cells using the prepared 1X MOPS Buffered Saline.

Materials:

- · Culture of adherent or suspension cells
- Pre-warmed (37°C) 1X MOPS Buffered Saline (MBS)
- Aspirator
- Sterile serological pipettes
- Sterile centrifuge tubes
- Centrifuge

Procedure for Adherent Cells:

- Aspirate the spent culture medium from the cell culture flask or plate.
- Gently add 5-10 mL of pre-warmed 1X MBS to the side of the vessel to wash the cell monolayer.[1]

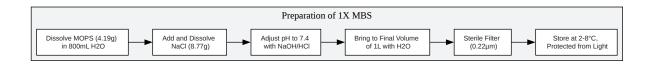


- Gently rock the vessel back and forth to ensure the entire surface is washed.
- · Aspirate the MBS wash solution.
- Repeat the wash step (steps 2-4) one more time for a total of two washes.
- The cells are now ready for subsequent procedures such as trypsinization or lysis.

Procedure for Suspension Cells:

- Transfer the cell suspension to a sterile centrifuge tube.
- Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.[1]
- Carefully aspirate and discard the supernatant without disturbing the cell pellet.
- Resuspend the cell pellet in 5-10 mL of pre-warmed 1X MBS.
- Repeat the centrifugation and aspiration steps (steps 2-3).
- Resuspend the final cell pellet in the appropriate volume of fresh culture medium or the desired buffer for your downstream application.

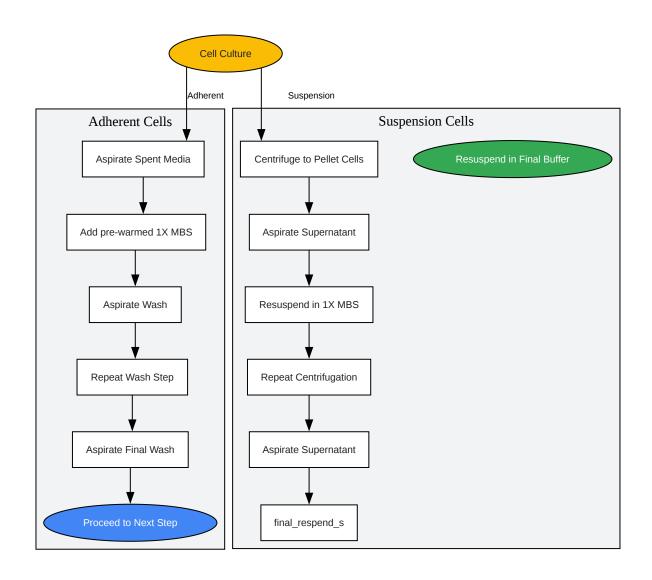
Visualizations



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Caption: Workflow for the preparation of 1X MOPS Buffered Saline.





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Caption: General workflows for washing adherent and suspension cells.



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